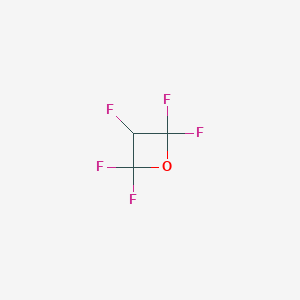

Oxetane, 2,2,3,4,4-pentafluoro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxetane, 2,2,3,4,4-pentafluoro- is a useful research compound. Its molecular formula is C3HF5O and its molecular weight is 148.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality Oxetane, 2,2,3,4,4-pentafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxetane, 2,2,3,4,4-pentafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Drug Discovery : Oxetanes have emerged as promising motifs in drug discovery due to their ability to modulate biological activity. They can serve as isosteres for carbonyl groups, providing a means to enhance the pharmacokinetic profiles of drug candidates. The oxetane ring can improve solubility and metabolic stability while reducing toxicity risks associated with traditional carbonyl functionalities .

Biologically Active Compounds : Recent studies have identified several oxetane-containing compounds undergoing clinical trials for various diseases. For instance:

- Crenolanib : A treatment for acute myeloid leukemia.

- Fenebrutinib : Targeting multiple sclerosis.

- Ziresovir : Developed for respiratory syncytial virus infections .

These compounds leverage the oxetane structure to enhance binding affinity and selectivity towards biological targets.

Protein Engineering

Oxetanes are utilized in protein engineering through a process known as "stapling." This involves the site-selective grafting of oxetane rings onto peptides and proteins, particularly at disulfide bonds. This modification enhances the stability and bioactivity of therapeutic proteins:

- Stability Enhancement : Oxetane-stapled proteins exhibit improved resistance to proteolytic degradation and maintain functionality under physiological conditions .

- Increased Binding Affinity : For example, modifications made to antibodies using oxetane rings have shown increased binding affinity to their respective targets, such as cancer antigens .

Synthesis and Reactivity

The synthesis of oxetane derivatives has seen advancements that facilitate their incorporation into complex molecules:

- Ring-Opening Reactions : These reactions allow for the generation of functionalized products that can be further modified for specific applications in medicinal chemistry .

- Diverse Functionalization : The ability to incorporate various substituents on the oxetane ring enables tailored modifications that enhance biological activity or alter pharmacological profiles .

Case Studies

| Compound Name | Target Disease | Clinical Phase | Key Findings |

|---|---|---|---|

| Crenolanib | Acute Myeloid Leukemia | Phase III | Effective against resistant AML strains; enhances survival rates. |

| Fenebrutinib | Multiple Sclerosis | Phase III | Demonstrated significant reduction in relapse rates compared to placebo. |

| Ziresovir | Respiratory Syncytial Virus | Phase II | Showed promising antiviral activity with favorable safety profile. |

These case studies illustrate the potential of oxetanes in developing innovative therapies across various medical fields.

Análisis De Reacciones Químicas

Ring-Opening Reactions

Oxetanes undergo ring-opening reactions due to inherent ring strain (~105 kJ·mol−1) . Fluorinated oxetanes exhibit distinct reactivity compared to non-fluorinated analogs:

-

Nucleophilic Ring Opening

Fluorine’s electron-withdrawing effect polarizes the oxetane ring, facilitating nucleophilic attacks. For example, bromide ions selectively open fluorinated oxetanes to form allylic bromoalcohols. A representative reaction for 2,2,3,4,4-pentafluorooxetane could proceed as:

Oxetane+Br−BF3⋅OEt2E 4 bromo 2 fluoro 3 hydroxymethyl but 2 en 1 yl

This reaction is highly stereoselective (E-configuration favored) and proceeds under mild conditions . -

Acid-Catalyzed Hydrolysis

Fluorinated oxetanes resist hydrolysis under basic conditions but may hydrolyze in acidic media to form diols or ketones, depending on substitution patterns.

Comparative Stability and Reactivity

Fluorinated oxetanes exhibit exceptional stability under harsh conditions:

| Reaction Condition | Stability Outcome |

|---|---|

| H2/Pd | No ring degradation |

| NaBH4 | Stable |

| Strong bases (KOtBu) | No decomposition |

Thermal stability is also superior to non-fluorinated analogs, making them suitable for high-temperature applications .

Propiedades

Número CAS |

144109-03-5 |

|---|---|

Fórmula molecular |

C3HF5O |

Peso molecular |

148.03 g/mol |

Nombre IUPAC |

2,2,3,4,4-pentafluorooxetane |

InChI |

InChI=1S/C3HF5O/c4-1-2(5,6)9-3(1,7)8/h1H |

Clave InChI |

IELDRGPCKXVHLW-UHFFFAOYSA-N |

SMILES |

C1(C(OC1(F)F)(F)F)F |

SMILES canónico |

C1(C(OC1(F)F)(F)F)F |

Key on ui other cas no. |

144109-03-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.